8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Description
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The fluorine atom in this compound can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-6-1-2-8-7(5-6)10-9(14-8)3-4-13-11(10)15/h1-2,5,14H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAOJMZEBWCXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aniline derivative with a suitable cyclizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, potentially leading to more potent biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, sodium chloride salt
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Uniqueness
The presence of the fluorine atom in 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique and valuable compound for various applications in research and industry .
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (CAS Number: 39876-39-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridoindoles and has been explored for various pharmacological effects, including its role as a chemical probe in cancer research.
The molecular formula of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C₁₁H₁₁FN₂ with a molecular weight of 190.22 g/mol. Its structure includes a fluorine atom at the 8-position of the pyridoindole framework, which may influence its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂ |
| Molecular Weight | 190.22 g/mol |
| CAS Number | 39876-39-6 |
| Purity | ≥98% |
Biological Activity
The biological activity of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been primarily investigated in the context of cancer therapeutics. Notably, it has been identified as a potent inhibitor of BCL6, a transcriptional repressor involved in various malignancies.
Case Studies and Research Findings
-
BCL6 Inhibition :
- A study highlighted the compound's ability to inhibit BCL6 with an in vitro potency (IC50) of approximately 4.5 nM. This inhibition is significant as BCL6 plays a critical role in the survival and proliferation of certain cancer cells .
- In vivo pharmacokinetic studies demonstrated that when administered to mice at a dose of 5 mg/kg orally, the compound achieved a bioavailability of 66%, indicating favorable absorption characteristics compared to other tested compounds .
-
Pharmacokinetics :
- The compound exhibited a half-life of approximately 0.68 hours and low total clearance rates (7.3 mL/min/kg), suggesting potential for sustained activity in biological systems .
- Comparative studies showed that while other compounds had lower solubility and bioavailability, 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole maintained higher concentrations above the free IC90 threshold for effective therapeutic action .
The mechanism through which 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interaction with specific protein targets related to cancer cell survival pathways. Its structure allows for effective binding to BCL6 and possibly other nuclear receptors.
Safety and Toxicology
While the compound shows promise as a therapeutic agent, it is classified as an irritant based on safety data sheets (SDS). Precautionary measures should be taken when handling this compound to avoid skin and eye irritation .
Q & A
Q. What are the recommended synthetic routes for 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and fluorination. For example, describes a high-yield (86%) route using a cyclocondensation reaction under controlled temperature and solvent conditions (DMSO-d6). Key steps include:
- Fluorination: Introduction of fluorine at the 8-position via electrophilic substitution or halogen exchange.
- Cyclization: Formation of the tetrahydro-pyridoindole core using acid catalysis (e.g., p-toluenesulfonic acid) to enhance ring closure efficiency .
- Optimization: Use of continuous flow reactors (mentioned in ) improves scalability and reduces side reactions.
Methodological Tip: Monitor reaction progress via TLC/HPLC and adjust pH to stabilize intermediates.
Q. How can researchers confirm the structural identity of this compound?
Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: provides reference spectra (e.g., δ 10.75 ppm for indolic NH, δ 3.6 ppm for methylene protons).
- Elemental Analysis: Match experimental results with theoretical values (e.g., C: 68.46%, N: 15.03%) .
- Mass Spectrometry: ES-MS data (m/z 191 [M+H]+) ensures molecular weight consistency.
Q. How can discrepancies in reported yields for fluorinated pyridoindole derivatives be resolved?
Answer: Yield variations often arise from differences in:
- Fluorination Methods: Electrophilic vs. nucleophilic fluorination (e.g., uses NaBH4 for reductive steps, affecting purity).
- Purification: Column chromatography vs. recrystallization ( reports 55–81% yields after optimization).
- Catalysts: Acidic vs. basic conditions influence cyclization efficiency.
Resolution Strategy:
- Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
- Compare HPLC purity profiles () to identify side products.
Q. What mechanistic insights exist for the biological activity of 8-fluoro-pyridoindole derivatives?
Answer: highlights a related compound (N-(4-ethylphenyl)-2-[8-fluoro-pyrimidoindol-yl]acetamide) with antitumor/antibacterial activity. Mechanistic hypotheses include:
- Target Binding: Fluorine enhances electronegativity, improving interactions with enzymes (e.g., kinases).
- Metabolic Stability: The tetrahydro ring reduces oxidative degradation in vivo.
Experimental Validation:
- Perform molecular docking studies to predict protein binding.
- Use SAR (Structure-Activity Relationship) assays to modify substituents (e.g., 4-methoxybenzyl in ).
Q. How can researchers address challenges in scaling up pyridoindole synthesis for preclinical studies?
Answer: Critical considerations include:
- Reactor Design: recommends continuous flow systems for improved heat/mass transfer.
- Intermediate Stability: Protect air/moisture-sensitive intermediates (e.g., benzotriazole derivatives in ).
- Cost-Efficiency: Substitute expensive catalysts (e.g., Pd-based) with greener alternatives (e.g., FeCl3).
Case Study: achieved 63–81% yields in Grignard reactions by optimizing stoichiometry and reaction time.
Q. What analytical techniques are critical for detecting impurities in fluorinated pyridoindoles?
Answer:
- HPLC-MS: Identifies low-abundance impurities (e.g., dehalogenated byproducts).
- X-ray Crystallography: Confirms stereochemistry (critical for chiral centers, as in ).
- 19F NMR: Tracks fluorine incorporation efficiency (missing in but widely used in fluorinated drug analysis).
Quality Control Protocol:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
